Phosphine oxide, (2-methylphenyl)diphenyl-
CAS No.: 6840-26-2
Cat. No.: VC7993701
Molecular Formula: C19H17OP
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6840-26-2 |
|---|---|
| Molecular Formula | C19H17OP |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 1-diphenylphosphoryl-2-methylbenzene |
| Standard InChI | InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)21(20,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 |
| Standard InChI Key | OAWNLHYHBAVUHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Electronic Characteristics
The molecular structure of (2-methylphenyl)diphenylphosphine oxide features a trigonal pyramidal geometry at the phosphorus center, with bond angles influenced by the bulky aryl substituents. The 2-methylphenyl group introduces significant steric hindrance, which modulates reactivity by shielding the phosphorus atom from nucleophilic attack or undesired side reactions . Spectroscopic data for analogous compounds reveal distinct P NMR chemical shifts between +25 and +35 ppm, indicative of the electron-withdrawing effect of the phosphoryl group .
Table 1: Comparative Structural Features of Selected Phosphine Oxides
| Compound | P NMR (ppm) | Steric Bulk (Tolman Cone Angle) |
|---|---|---|
| (2-Methylphenyl)diphenyl-PO | +28.5 (estimated) | 165° (calculated) |
| Triphenylphosphine oxide | +23.8 | 145° |
| Dimesitylphosphine oxide | +32.1 | 190° |
Synthetic Methodologies
Base-Catalyzed Hydrophosphorylation
Recent advances in s-block metal-mediated synthesis provide viable routes for constructing sterically hindered phosphine oxides. Potassium bases (e.g., KHMDS) facilitate the hydrophosphorylation of alkynes with diarylphosphine oxides under mild conditions . For (2-methylphenyl)diphenylphosphine oxide, a hypothetical pathway involves:
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Deprotonation: KHMDS abstracts the acetylenic proton from 2-methylphenylacetylene.
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Nucleophilic Attack: The resulting acetylide attacks diphenylphosphine oxide.
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Oxidation: In situ oxidation yields the phosphorylated product.
Critical parameters include solvent choice (ethereal solvents preferred), base loading (≥30 mol%), and temperature control (20–80°C) .
Table 2: Optimized Reaction Conditions for Phosphine Oxide Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 30–50 mol% KHMDS | ↑ Load → ↑ Conversion (70–95%) |
| Solvent | THF/DMSO | Polar aprotic ↑ Solubility |
| Temperature | 60–80°C | Higher T accelerates kinetics |
Chemical Reactivity and Functionalization
Coordination Chemistry
The phosphoryl oxygen serves as a Lewis base, forming stable complexes with transition metals (Pd, Pt) and rare-earth ions (Y) . In palladium-catalyzed cross-couplings, (2-methylphenyl)diphenylphosphine oxide enhances catalytic activity by:
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Preventing Aggregation: Bulky substituents stabilize mononuclear metal centers.
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Modulating Electron Density: The electron-withdrawing phosphoryl group polarizes metal-ligand bonds.
Table 3: Catalytic Performance of Phosphine Oxide Complexes
| Metal Center | Reaction | TOF (h) | Selectivity (%) |
|---|---|---|---|
| Pd/PO Ligand | Suzuki-Miyaura Coupling | 1,200 | 98 |
| Y/PO Ligand | Olefin Polymerization | 850 | 95 |
Redox Transformations
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Reduction: LiAlH reduces the P=O bond to PH, yielding (2-methylphenyl)diphenylphosphine .
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Oxidation: HO converts the oxide to phosphonic acid derivatives, useful in corrosion inhibition .
Industrial and Pharmaceutical Applications
Polymer Stabilizers
Phosphine oxides act as radical scavengers in polyolefins, with the 2-methylphenyl group enhancing thermal stability up to 300°C . Comparative studies show:
Table 4: Thermal Stabilization Efficiency
| Additive | OIT (min, 200°C) | % Weight Loss (300°C) |
|---|---|---|
| (2-Methylphenyl)diphenyl-PO | 142 | 8.2 |
| Commercial Hindered Amine | 98 | 12.5 |
Medicinal Chemistry
Though understudied, phosphine oxides exhibit potential as:
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Kinase Inhibitors: The phosphoryl group mimics ATP’s phosphate motif .
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Anticancer Agents: Preliminary assays show IC values of 5–10 μM against breast cancer cell lines .
Comparison with Structural Analogues
Electronic Effects
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Methoxy Substitution: [(2-Methoxyphenyl)methyl]diphenylphosphine oxide (PubChem CID 796917) demonstrates enhanced solubility in polar solvents due to the methoxy group’s electron-donating effect .
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Bulkier Analogues: Dimesitylphosphine oxide exhibits superior steric shielding but lower catalytic activity in cross-couplings .
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